molecular formula C21H22N6 B2660889 1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 894047-67-7

1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2660889
M. Wt: 358.449
InChI Key: ODYGXAGRMBUIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound with a complex structure. Let’s break down its name:



  • 1-methyl : Indicates a methyl group attached to the nitrogen atom at position 1.

  • N6-(4-methylbenzyl) : Refers to a benzyl group (with a methyl substituent) attached to the nitrogen atom at position 6.

  • N4-(m-tolyl) : Indicates a tolyl group (methyl group attached to the benzene ring) linked to the nitrogen atom at position 4.

  • 1H-pyrazolo[3,4-d]pyrimidine : The core structure consists of a pyrazolo[3,4-d]pyrimidine ring system.



Synthesis Analysis



Molecular Structure Analysis


The molecular formula of this compound is C~20~H~18~N~6~ . Its intricate structure comprises fused pyrazolo[3,4-d]pyrimidine and aromatic rings. The spatial arrangement of atoms, bond angles, and hybridization states play a crucial role in its properties and reactivity.



Chemical Reactions Analysis


1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine may participate in various chemical reactions:



  • Arylation and Alkylation : The benzyl and tolyl groups can undergo substitution reactions.

  • Cyclization : The pyrazolo[3,4-d]pyrimidine ring system may react with electrophiles or nucleophiles.

  • Oxidation/Reduction : Functional groups like the amino group may be oxidized or reduced.



Physical And Chemical Properties Analysis



  • Melting Point : The compound likely exhibits a melting point within a specific temperature range.

  • Solubility : Solubility in various solvents (e.g., water, organic solvents) impacts its practical use.

  • Stability : Stability under different conditions (light, temperature, pH) is crucial.


Safety And Hazards


Future Directions


1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine presents intriguing possibilities:



  • Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antiviral, or anti-inflammatory).

  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.

  • Synthetic Methodology : Develop efficient synthetic routes for scalability.

  • Computational Studies : Molecular modeling and docking simulations can predict binding interactions.


properties

IUPAC Name

1-methyl-4-N-(3-methylphenyl)-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6/c1-14-7-9-16(10-8-14)12-22-21-25-19(18-13-23-27(3)20(18)26-21)24-17-6-4-5-15(2)11-17/h4-11,13H,12H2,1-3H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYGXAGRMBUIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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